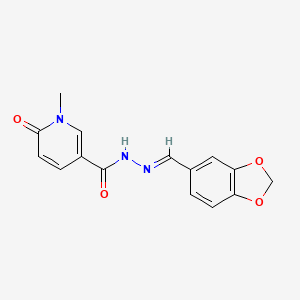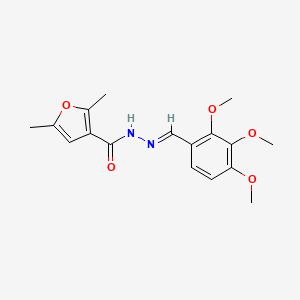![molecular formula C9H7F6N3O B5591714 N-2-pyridinyl-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5591714.png)
N-2-pyridinyl-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-2-pyridinyl-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea and related compounds involves multiple steps including the reaction of amines with isocyanates, and possibly the use of catalytic methods to enhance reaction rates and selectivity. Techniques such as one-pot synthesis from halogenated anilines and isocyanates under catalyst-free conditions have been explored for efficiency and environmental friendliness (Liu He-qin, 2010).
Molecular Structure Analysis
The molecular structure of ureas, including N-2-pyridinyl derivatives, is characterized by X-ray crystallography and spectroscopic methods. The urea scaffold typically exhibits planarity due to the presence of intramolecular hydrogen bonding, and its molecular conformation can be influenced by substituents on the pyridine ring and the urea nitrogen atoms. Studies reveal that these structural aspects significantly affect the compound's physical and chemical properties (S. Jung et al., 2008).
Chemical Reactions and Properties
N-2-pyridinyl-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea participates in various chemical reactions, including complexation and solvolysis, often influenced by its urea functional group. These reactions can be utilized to further modify the compound or to study its interaction with other molecules. For instance, the compound has been used in catalyst-free synthesis processes for creating carbamates, showcasing its versatility in organic synthesis (S. Kasatkina et al., 2021).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(1,1,1,3,3,3-hexafluoropropan-2-yl)-3-pyridin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6N3O/c10-8(11,12)6(9(13,14)15)18-7(19)17-5-3-1-2-4-16-5/h1-4,6H,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXRRWDWCMWOJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)NC(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-fluorophenyl)-3-(2-furyl)-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole](/img/structure/B5591656.png)
![N-{[(4-isopropoxyphenyl)amino]carbonyl}-4-nitrobenzamide](/img/structure/B5591661.png)
![8-[(2-ethyl-5-pyrimidinyl)carbonyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5591666.png)
![N-benzyl-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-methylacetamide](/img/structure/B5591681.png)

![4-(4-morpholinylmethyl)-N'-[4-(3-thietanyloxy)benzylidene]benzohydrazide](/img/structure/B5591691.png)

![N-ethyl-4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-methyl-2-pyrimidinamine](/img/structure/B5591708.png)
![N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5591710.png)
![9-[(3,5-dimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5591711.png)
![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-ol](/img/structure/B5591721.png)
![N-(3-chlorophenyl)-N-[4-oxo-4-(1-pyrrolidinyl)butyl]methanesulfonamide](/img/structure/B5591727.png)
![8-[2-(methylthio)pyrimidin-4-yl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5591731.png)